Ethyl 1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride
Description
Ethyl 1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is a piperidine-based compound with a substituted phenoxy group and an ester moiety. Its structure includes a 4-acetylphenoxy group attached to a 2-hydroxypropyl chain, which is further linked to a piperidine ring substituted with an ethyl carboxylate group.
Properties
IUPAC Name |
ethyl 1-[3-(4-acetylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5.ClH/c1-3-24-19(23)16-8-10-20(11-9-16)12-17(22)13-25-18-6-4-15(5-7-18)14(2)21;/h4-7,16-17,22H,3,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQZSUXZDDNIFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by an ethyl ester group and a phenoxy moiety, contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, interactions with biological targets, and therapeutic implications.
Chemical Structure and Properties
- Molecular Formula : C19H27NO5
- Molecular Weight : 335.4 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring, which is a six-membered nitrogen-containing ring, and is known for its ability to interact with various biological targets.
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through modulation of specific signaling pathways. It appears to induce apoptosis in various cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting its utility in treating infections.
- Neuropharmacological Effects : There is evidence that this compound interacts with neurotransmitter receptors, potentially influencing mood and cognitive functions. Such interactions may have implications for treating neurological disorders.
The biological activity of this compound is primarily attributed to its ability to bind selectively to various receptors and enzymes. This selectivity can lead to modulation of their activity, resulting in diverse biological effects.
Target Interactions
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It shows affinity for certain neurotransmitter receptors, which may mediate its neuropharmacological effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- A study published in a pharmacology journal demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cell lines, highlighting its potential as an anticancer agent.
- Another research article focused on the antimicrobial properties of this compound, showing effective inhibition against Gram-positive bacteria, which could lead to new antibiotic therapies.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| Ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate | C19H27NO5 | Contains an acetyl group instead of dimethylphenoxy | Anticancer, Antimicrobial |
| N-methylpiperidine-4-carboxamide | C7H15N | Lacks the complex phenoxy substituent | Limited biological activity |
| 4-(2-piperidin-1-ylethoxy)benzoyl chloride | C14H16ClN | Features a benzoyl chloride instead of an ester group | Potentially active against specific targets |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Group
The 4-acetylphenoxy group in the target compound can be compared to analogs with different substituents:
- 4-Bromophenoxy derivative: Ethyl 1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride () replaces the acetyl group with a bromine atom.
- 2,4-Dimethylphenoxy derivative: Ethyl 1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride () introduces methyl groups, enhancing steric hindrance and possibly reducing metabolic degradation compared to the acetylated analog .
Table 1: Substituent Effects on Key Properties
*LogP values estimated using fragment-based methods.
Heterocycle Variations: Piperidine vs. Piperazine
Replacing the piperidine ring with piperazine (e.g., Ethyl 4-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride, ) introduces an additional nitrogen atom.
Ester Group Positional Isomerism
Simpler analogs like ethyl piperidine-4-carboxylate hydrochloride () lack the phenoxypropyl chain but retain the ester group. These derivatives exhibit lower molecular weights (~235.7 g/mol) and higher solubility in polar solvents, making them more suitable for rapid pharmacokinetic profiles .
Table 2: Comparison of Piperidine-Based Esters
Functional Group Modifications
- Acetyl vs.
- Fluorinated Analogs: Ethyl 3-(2,3-difluoro-phenoxy)propanoate () highlights how fluorine substituents can enhance metabolic stability and membrane permeability relative to acetylated analogs .
Research Findings and Implications
- Structural Similarity Scores : The target compound shows high similarity (0.92–0.97) to ethyl piperidine-4-carboxylate hydrochloride derivatives, suggesting overlapping synthetic routes ().
- Purity Standards : Most analogs, including the target compound, adhere to ≥98% purity thresholds, critical for regulatory compliance in drug development ().
- Supplier Availability : Global suppliers () indicate commercial relevance, particularly in China and India, for use as intermediates in antihypertensive or antipsychotic drug synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
